Nlrp3-IN-34

NLRP3 inflammasome chemotype differentiation tanshinone derivatives

NLRP3 inflammasome researchers often face chemotype gaps between sulfonylurea-based inhibitors like MCC950 and natural product scaffolds. Nlrp3-IN-34 (Compound T10) resolves this by delivering a tanshinone IIA-salicylic acid hybrid with upstream ROS inhibition (IC50=0.48 μM in J774A.1 macrophages), validated in a DSS-induced peritonitis model in C57BL/6 mice. • Quantified NLRP3-dependent IL-1β suppression at 0.48 μM, with concurrent pyroptosis blockade. • Distinct chemotype from MCC950; targets ROS production upstream of inflammasome assembly, not the NACHT domain. • Bulk quantities available; shipped at ambient temperature with documented purity.

Molecular Formula C26H22O6
Molecular Weight 430.4 g/mol
Cat. No. B12378886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNlrp3-IN-34
Molecular FormulaC26H22O6
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C(CCC4(C)C)OC(=O)C5=CC=CC=C5O
InChIInChI=1S/C26H22O6/c1-13-12-31-24-15-8-9-16-21(20(15)23(29)22(28)19(13)24)18(10-11-26(16,2)3)32-25(30)14-6-4-5-7-17(14)27/h4-9,12,18,27H,10-11H2,1-3H3
InChIKeyQWRVFPVDZOIIBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nlrp3-IN-34 Procurement Guide


Nlrp3-IN-34 (CAS 1392502-55-4), also designated as Compound T10, is a synthetic small-molecule NLRP3 inflammasome inhibitor derived from a scaffold hybridization strategy that fuses the tanshinone IIA (TNA) pharmacophore with a salicylic acid moiety [1]. This engineered chemotype distinguishes it from both the parent natural product and the sulfonylurea-based inhibitor class exemplified by MCC950/CRID3. The compound has demonstrated quantifiable inhibition of NLRP3-dependent IL-1β production (IC50 = 0.48 μM in J774A.1 macrophages), ROS suppression, and pyroptosis blockade, alongside in vivo anti-inflammatory activity in a DSS-induced peritonitis mouse model .

Why Nlrp3-IN-34 Stands Alone


Nlrp3-IN-34 occupies a distinct chemical space that precludes simple therapeutic or experimental substitution. Unlike MCC950, a sulfonylurea that binds the NACHT domain and exhibits nanomolar potency but suffers from carbonic anhydrase off-target activity and species-specific variability [1], Nlrp3-IN-34 is a tanshinone-salicylic acid hybrid with a micromolar IC50 in J774A.1 cells that exerts its effects via ROS inhibition upstream of inflammasome assembly [2]. Compared to its parent scaffold tanshinone IIA, which shows only moderate inhibitory activity against the NLRP3/IL-1β pathway, Nlrp3-IN-34 represents a structurally optimized derivative with enhanced potency and a defined mechanism [2]. This chemotype divergence means that experimental conclusions drawn from MCC950 or tanshinone IIA cannot be directly extrapolated to Nlrp3-IN-34, making compound-specific procurement essential for studies requiring tanshinone-based NLRP3 inhibition.

Nlrp3-IN-34 Differentiation Evidence


Scaffold: Tanshinone Hybrid vs Sulfonylurea

Nlrp3-IN-34 is a scaffold hybrid of tanshinone IIA (TNA) and salicylic acid, a structural class distinct from the sulfonylurea-based CRID3/MCC950 chemotype [1]. While MCC950 binds the NACHT domain with IC50 values of 7.5 nM (BMDMs) and 8.1 nM (HMDMs) and is known to inhibit carbonic anhydrases I and II as an off-target [2], Nlrp3-IN-34 inhibits NLRP3-dependent IL-1β production with an IC50 of 0.48 μM in J774A.1 macrophages via ROS suppression, a mechanistically distinct upstream mode of action [1]. This scaffold and mechanistic divergence provides a complementary tool compound for studying NLRP3 biology through a non-sulfonylurea mechanism.

NLRP3 inflammasome chemotype differentiation tanshinone derivatives

Potency Improvement Over Tanshinone IIA

The parent scaffold tanshinone IIA exhibited only moderately inhibitory activity in the NLRP3 inflammasome/IL-1β pathway, prompting the design of derivatives on different regions of the TNA scaffold [1]. The scaffold hybridization strategy that produced compound T10 (Nlrp3-IN-34) yielded an IC50 of 0.48 μM for NLRP3-dependent IL-1β production in J774A.1 cells [1]. While the paper does not report the exact IC50 of unmodified tanshinone IIA in the same J774A.1 IL-1β assay, the identification of T10 as the most potent compound from the series implies a significant potency gain over the parent scaffold.

tanshinone IIA SAR IL-1β inhibition

Dual ROS and Pyroptosis Inhibition

Nlrp3-IN-34 is reported to inhibit both reactive oxygen species (ROS) production and pyroptosis (inflammatory lytic cell death) in addition to blocking NLRP3-dependent IL-1β production [1]. This dual functional profile is mechanistically significant because ROS production is an upstream event in NLRP3 inflammasome activation, while pyroptosis represents a downstream consequence mediated by gasdermin D pore formation. By contrast, MCC950 selectively inhibits NLRP3 inflammasome activation at the NACHT domain without direct ROS scavenging activity [2]. The combination of ROS inhibition and pyroptosis suppression in a single chemical entity differentiates Nlrp3-IN-34 from NACHT-domain binders.

ROS inhibition pyroptosis NLRP3 inflammasome

In Vivo Efficacy in DSS Peritonitis

Nlrp3-IN-34 demonstrated statistically significant attenuation of the inflammatory response in a C57BL/6 mouse model of DSS-induced peritonitis [1]. This in vivo validation distinguishes Nlrp3-IN-34 from many early-stage NLRP3 inhibitors that lack reported animal efficacy data. While the gold standard MCC950 has been extensively validated in multiple in vivo models including EAE (multiple sclerosis) and LPS-endotoxemia [2], Nlrp3-IN-34 offers in vivo proof-of-concept specifically within the tanshinone chemical series, supporting its use in animal studies focused on peritonitis and peritoneal inflammation.

DSS peritonitis in vivo efficacy C57BL/6 mouse model

Intra-Series: T10 vs Compound 11

The closely related compound Nlrp3-IN-35 (Compound 11) is reported as an NLRP3 inhibitor with an IC50 < 1 μM . Nlrp3-IN-34 (T10) demonstrates a more precisely quantified potency of IC50 = 0.48 μM in J774A.1 cells for IL-1β inhibition [1]. While both compounds originate from the same tanshinone IIA derivatization campaign, Nlrp3-IN-34 was specifically identified as the potent scaffold hybrid that combines TNA with salicylic acid, representing the optimized lead from the series.

Nlrp3-IN-35 structure-activity relationship tanshinone derivatives

Nlrp3-IN-34 Application Scenarios


ROS-Dependent NLRP3 Pathway Studies

Nlrp3-IN-34 is the appropriate choice for experiments designed to interrogate ROS-dependent NLRP3 inflammasome activation mechanisms. Unlike MCC950, which directly binds the NLRP3 NACHT domain, Nlrp3-IN-34 inhibits ROS production upstream of inflammasome assembly [1]. Researchers studying mitochondrial ROS-driven NLRP3 activation, oxidative stress-induced inflammation, or ischemia-reperfusion injury models should procure Nlrp3-IN-34 to achieve pathway-specific inhibition at the ROS level rather than direct NLRP3 protein targeting.

Tanshinone Lead Optimization & Medicinal Chemistry

As the most potent compound identified from the tanshinone IIA derivatization series, Nlrp3-IN-34 (T10) serves as the benchmark for structure-activity relationship (SAR) studies aimed at further optimizing the tanshinone scaffold for NLRP3 inhibition [1]. Medicinal chemistry teams developing non-sulfonylurea NLRP3 inhibitors should procure Nlrp3-IN-34 as a reference standard to benchmark new tanshinone-derived analogs, given its defined IC50 of 0.48 μM and demonstrated in vivo activity.

Murine Peritonitis & Peritoneal Inflammation Models

Nlrp3-IN-34 is directly validated in the C57BL/6 DSS-induced peritonitis model, where it significantly attenuated the inflammatory response [1]. This makes it a preferred NLRP3 inhibitor for preclinical studies involving peritoneal inflammation, including infectious peritonitis, chemical-induced peritoneal irritation, and peritoneal dialysis-related inflammation research, where its in vivo activity has been specifically demonstrated.

Pyroptosis Studies with Dual ROS & Cell Death Readouts

For experimental designs requiring simultaneous monitoring of ROS production and pyroptotic cell death, Nlrp3-IN-34 provides the advantage of inhibiting both endpoints as a single agent [1]. This reduces the need for multiple pharmacological tools and simplifies experimental interpretation in macrophage cell lines such as J774A.1, where the compound's activity has been quantified.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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